5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1531664-20-6) is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with three methyl substituents at positions 5, 6, and 7, and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-6(2)12-9-8(10(14)15)4-11-13(9)7(5)3/h4H,1-3H3,(H,14,15) |
InChI Key |
AZJZSGLHUXKLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C(=O)O)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the fused ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and as a probe for biological interactions.
Medicine: It has potential as an antitumor agent and in the development of new pharmaceuticals.
Industry: It is utilized in the production of fluorescent materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|---|
| This compound | 1531664-20-6 | C₁₀H₁₁N₃O₂ | 205.21 | 5,6,7-Trimethyl | Not reported | Not reported |
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1158269-53-4 | C₁₀H₁₁N₃O₂ | 205.21 | 2,5,7-Trimethyl | Not reported | Not reported |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (parent compound) | 25940-35-6 | C₇H₅N₃O₂ | 163.14 | None | ~180 (decomp) | Soluble in water |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 90349-23-8 | C₉H₉N₃O₂ | 191.19 | 5,7-Dimethyl | Not reported | Lower solubility |
| 7-Difluoromethyl-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | N/A | C₉H₇F₂N₃O₂ | 227.17 | 5-Methyl, 7-difluoromethyl | Not reported | Low in water |
Key Observations:
- Substituent Effects : The addition of methyl groups increases molecular weight and hydrophobicity. For example, the parent compound (163.14 g/mol) becomes 205.21 g/mol in the trimethyl derivative. Methyl groups also reduce aqueous solubility compared to the parent compound, which is water-soluble .
- Positional Isomerism : The 5,6,7-trimethyl and 2,5,7-trimethyl isomers share the same molecular formula but differ in substituent placement, which may influence steric effects in coordination chemistry or pharmacological activity .
Pharmacological Potential
- Parent Compound : Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a precursor for pharmaceutically active heterocycles, including kinase inhibitors and antimicrobial agents .
- Methylated Derivatives : Methyl groups can enhance lipophilicity, improving cell membrane permeability. For instance, 5,7-dimethyl analogs are intermediates in synthesizing compounds with reported antitumor activity .
- Fluorinated Versions : The 7-difluoromethyl variant (C₉H₇F₂N₃O₂) may exhibit unique pharmacokinetic profiles due to fluorine’s metabolic stability, making it a candidate for drug discovery .
Biological Activity
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (TMPCA) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antitumor effects and enzyme inhibition. Its unique structural features enable it to interact with various biological targets, making it a subject of interest for further research.
| Property | Details |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1531664-20-6 |
Synthesis
The synthesis of TMPCA typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. This reaction proceeds through an addition-elimination mechanism forming the fused ring system characteristic of pyrazolo[1,5-a]pyrimidines. Various synthetic routes have been optimized to enhance yield and purity, often employing catalytic processes and continuous flow techniques.
TMPCA's biological activity is primarily attributed to its ability to inhibit specific enzymes by binding to their active or allosteric sites. This interaction can disrupt critical biological pathways, leading to therapeutic effects such as:
- Enzyme Inhibition : TMPCA can inhibit enzymes involved in cancer progression.
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
Case Studies and Research Findings
- Antitumor Activity : Research has demonstrated that TMPCA exhibits significant cytotoxicity against cancer cell lines. For instance, a study reported that TMPCA induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Another study focused on TMPCA's inhibitory effects on specific kinases involved in tumor growth. The compound showed promising results in inhibiting the activity of these kinases in vitro, which could lead to further exploration in drug development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of TMPCA derivatives have revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For example, substituents that increase lipophilicity have been correlated with improved enzyme inhibition and antitumor effects .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Moderate antitumor activity |
| 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Significant enzyme inhibition |
TMPCA stands out among similar compounds due to its unique trimethyl substitution pattern which enhances its stability and reactivity.
Applications in Research and Industry
TMPCA has several applications across different fields:
- Medicinal Chemistry : It serves as a lead compound for developing new anticancer drugs.
- Material Science : Due to its photophysical properties, TMPCA is explored for use in fluorescent materials.
- Biochemical Probes : The compound is utilized in studying enzyme interactions and mechanisms.
Q & A
Q. What are the key synthetic routes for preparing 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aminopyrazoles with β-keto esters or enaminones. For example, reacting 3-amino-4,5,6-trimethylpyrazole with ethyl acetoacetate under reflux in ethanol with a base (e.g., KOH) can yield the core structure. Reaction temperature (80–100°C) and solvent polarity are critical for regioselectivity and minimizing side products . Post-synthesis, acidification and recrystallization (e.g., from DMF/water) improve purity. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of precursors .
Q. How should researchers handle solubility challenges for this compound in biological assays?
- Methodological Answer : While the parent pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is water-soluble (1–5 mg/mL at 25°C) , the 5,6,7-trimethyl derivative’s solubility may decrease due to hydrophobicity. Formulation strategies include:
- Using co-solvents like DMSO (<5% v/v) or ethanol.
- Preparing sodium salts via neutralization with NaOH to enhance aqueous solubility.
- Employing liposomal encapsulation for in vivo studies to improve bioavailability .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl groups (δ 1.8–2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). For example, the carboxylic acid proton appears as a broad singlet at δ 12–13 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical for C10H11N3O2: 205.09 g/mol). Fragmentation patterns distinguish positional isomers .
- IR Spectroscopy : Carboxylic acid C=O stretch appears at ~1690 cm⁻¹, while pyrimidine ring vibrations occur at 1550–1600 cm⁻¹ .
Advanced Research Questions
Q. How can regioselective functionalization at the 5,6,7-positions be achieved to modulate bioactivity?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogen or methyl groups using directed ortho-metalation (e.g., LDA at -78°C) to target specific positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 7-position enhances π-stacking interactions in enzyme binding pockets .
- Comparative Data :
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Dynamic NMR Effects : Temperature-dependent NMR (e.g., 110°C in DMSO-d6) can coalesce split signals caused by rotational barriers in methyl groups .
- Isotopic Labeling : Use 15N-labeled precursors to clarify nitrogen environments in HMBC spectra .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure, especially for polymorphic forms .
Q. How do steric effects from 5,6,7-trimethyl groups influence pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Studies : Methyl groups at 5,6,7-positions create steric hindrance, reducing binding to flat active sites (e.g., dihydrofolate reductase) but improving selectivity for pocket-containing targets (e.g., protein kinases). Docking simulations (AutoDock Vina) predict binding modes .
- Metabolic Stability : Trimethylation slows hepatic oxidation (CYP3A4 t1/2: 45 min vs. 12 min for non-methylated analog) .
Methodological Best Practices
Q. What purification techniques maximize yield and purity for this compound?
- Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → 100% EtOAc) to separate methyl-substituted isomers .
- Recrystallization : Optimize solvent pairs (e.g., DMF/H2O for carboxylic acid derivatives) to remove unreacted starting materials .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Q. How can researchers design derivatives for improved pharmacokinetic properties?
- Answer :
- Prodrug Strategies : Convert the carboxylic acid to ethyl ester (logP increase from -1.2 to 2.1) for enhanced membrane permeability .
- Structure-Activity Relationship (SAR) : Systematic substitution at the 3-carboxylic acid position (e.g., amides, hydrazides) balances solubility and target engagement .
Data Contradictions and Validation
Q. Why do melting points vary across synthetic batches, and how can this be standardized?
- Answer : Variations arise from polymorphic forms or residual solvents. Standardize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
